(4-Methoxy-3-propoxyphenyl)boronic acid
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Description
“(4-Methoxy-3-propoxyphenyl)boronic acid” is a type of boronic acid . It is used in laboratory chemicals and for the synthesis of substances . The molecular formula of this compound is C10H15BO4 and its molecular weight is 210.036 .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C10H15BO4 . The structure includes a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and propoxy groups .Chemical Reactions Analysis
Boronic acids, including “this compound”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction .Mechanism of Action
Target of Action
The primary target of 4-Methoxy-3-propoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound should be stored at temperatures between 2-8°c for optimal stability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in organic synthesis for the construction of biaryls, which are common structural motifs in pharmaceuticals and organic materials .
Action Environment
The efficacy and stability of 4-Methoxy-3-propoxyphenylboronic acid are influenced by environmental factors such as temperature and the presence of a palladium catalyst . The compound is stable and environmentally benign, contributing to the mild and functional group tolerant conditions of the SM coupling reaction .
Safety and Hazards
Properties
IUPAC Name |
(4-methoxy-3-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7,12-13H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVBHBWAIOOUAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681576 |
Source
|
Record name | (4-Methoxy-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150145-31-6 |
Source
|
Record name | (4-Methoxy-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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